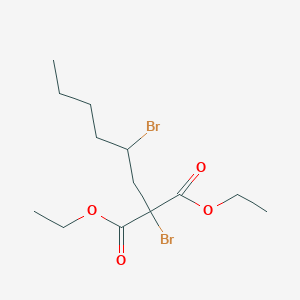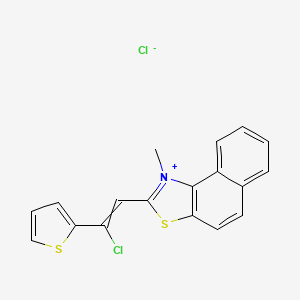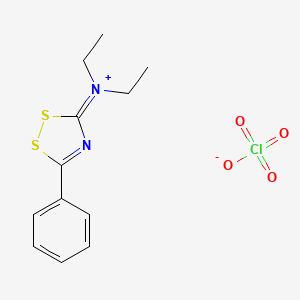
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate is a chemical compound known for its unique structure and properties This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
The synthesis of N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate typically involves the reaction of N,N-diethylthiourea with phenyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the dithiazole ring. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiazole ring to more reduced forms, such as thioureas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate involves its interaction with molecular targets through its reactive dithiazole ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but its ability to undergo various chemical reactions makes it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-5-phenyl-3H-1,2,4-dithiazol-3-iminium perchlorate can be compared with other dithiazole compounds, such as:
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: This compound has a similar dithiazole ring but different substituents, leading to variations in reactivity and applications.
Phenyl-3H-1,2,4-dithiazol-3-one: Another dithiazole compound with distinct properties and uses
Eigenschaften
CAS-Nummer |
65407-92-3 |
|---|---|
Molekularformel |
C12H15ClN2O4S2 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
diethyl-(5-phenyl-1,2,4-dithiazol-3-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C12H15N2S2.ClHO4/c1-3-14(4-2)12-13-11(15-16-12)10-8-6-5-7-9-10;2-1(3,4)5/h5-9H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
OCYFVVGPPQUQCY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](=C1N=C(SS1)C2=CC=CC=C2)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




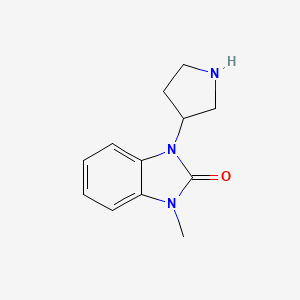

![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
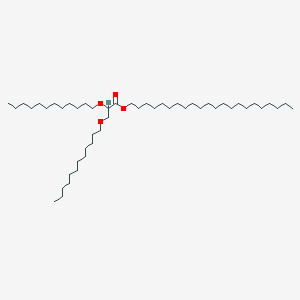
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
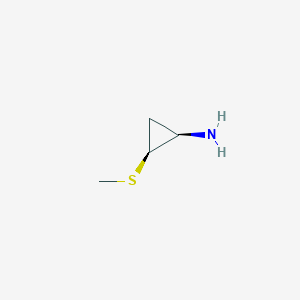
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)


